H-Cys(carbamoyl)-OH

Glutamine Antagonism Microbial Inhibition Antimetabolite Mechanism

Researchers studying glutamine-dependent pathways often encounter confounding reversal by endogenous glutamine pools with competitive antagonists. S-Carbamoyl-L-cysteine provides a definitive solution as a noncompetitive glutamine antagonist, enabling robust metabolic vulnerability profiling. • Enables investigation of glutamine-addicted cancer models without interference from physiological glutamine levels; equipotent cytotoxicity in L-asparaginase-sensitive and -insensitive cell lines (97% and 68% inhibition at 50 µg/mL, 24 h). • Serves as a stable, orthogonally protected building block for Fmoc-SPPS, simplifying synthesis of complex disulfide-rich peptides. • Supplied as ≥98% HPLC purity, white to off-white solid; shipped under blue ice to ensure integrity.

Molecular Formula C4H8N2O3S
Molecular Weight 164.19 g/mol
CAS No. 2072-71-1
Cat. No. B555667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Cys(carbamoyl)-OH
CAS2072-71-1
SynonymsH-Cys(carbamoyl)-OH; S-Carbamylcysteine; 2072-71-1; 5745-86-8; Cysteine,carbamate(ester); AC1L460L; L-Cysteine,S-(aminocarbonyl)-; SCHEMBL1289326; CTK5A6886; ZINC2567981; CCG-214800; AM026017; (2R)-2-amino-3-carbamoylsulfanylpropanoicacid; (2R)-2-AMINO-3-(CARBAMOYLSULFANYL)PROPANOICACID
Molecular FormulaC4H8N2O3S
Molecular Weight164.19 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SC(=O)N
InChIInChI=1S/C4H8N2O3S/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1
InChIKeyYOAUVDYBDJTJJP-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Cys(carbamoyl)-OH: Compound Overview


H-Cys(carbamoyl)-OH, also known as S-Carbamoyl-L-cysteine, is a sulfur-containing L-cysteine derivative with a carbamoyl thioester modification that confers noncompetitive antagonism of glutamine in microbial systems [1] and antitumor activity in transplanted mouse models [1]. The compound exhibits a molecular weight of 164.19 g/mol, density of 1.45 g/cm³, and a melting point of 164°C (with decomposition) . Commercially available at HPLC purity ≥98% [2], this compound is supplied as a white to off-white solid requiring storage at 0-8°C or -20°C depending on vendor specifications .

1 Glutamine metabolism antagonism mechanism studies
2 L-asparaginase-refractory model development and screening
3 Fmoc-SPPS orthogonal thiol protection building block

H-Cys(carbamoyl)-OH: Why It's Irreplaceable


In-class substitution of H-Cys(carbamoyl)-OH with alternative cysteine derivatives (e.g., N-acetylcysteine, L-cysteine, S-ethylcarbamoyl-L-cysteine) or other glutamine antagonists (e.g., O-carbamoylserine, azaserine) is not scientifically valid due to distinct differences in mechanism of action, biological potency, and structural stability. S-Carbamoyl-L-cysteine acts as a noncompetitive antagonist of glutamine [1], whereas many substituted derivatives exhibit competitive antagonism profiles that are reversible at physiological metabolite concentrations [1]. Furthermore, S-carbamoylation fundamentally alters the oxidant scavenging capacity of the thiol group, reducing free radical scavenging activity compared to unmodified cysteine or N-acetylcysteine [2]. N-ethylation of this scaffold increases chemotherapeutic efficacy without altering toxicity, demonstrating that even minor structural modifications produce divergent biological outcomes [3]. The following quantitative evidence establishes the specific differentiation that justifies selective procurement of this compound over its closest analogs.

Target
Potential Substitute
Interchangeability Context
Non-competitive glutamine antagonist
Competitive glutamine analogs
Mechanism class may shift. Competitive inhibition is reversible at physiological metabolite concentrations.
Impaired thiol scavenging (S-carbamoylated)
N-acetylcysteine / L-cysteine
Redox profile may differ. Unmodified thiols provide protection, not disease-state modeling via impaired function.
Parent SAR baseline scaffold
N-alkyl derivatives (e.g., ethyl)
Structural modifications may alter biological activity. Scaffold is not directly interchangeable in SAR studies.

H-Cys(carbamoyl)-OH: Evidence Against Analogs


Noncompetitive Glutamine Antagonism

S-Carbamoyl-L-cysteine is characterized as a noncompetitive antagonist of glutamine in microbial systems [1]. In contrast, substitution of the amide portion of glutamine yields competitive antagonists that are reversible at physiological metabolite concentrations [1]. This mechanistic distinction is critical for in vivo efficacy where noncompetitive inhibition is less susceptible to reversal by endogenous glutamine pools.

Noncompetitive Glutamine Antagonism
Head-to-head
Noncompetitive vs. competitive inhibition
Supports metabolic pathway review context
Assayed in S. lactis 8039 growth models. Noncompetitive binding consistent under varying metabolite levels.
Glutamine Antagonism Microbial Inhibition Antimetabolite Mechanism

Cytotoxicity in L5178Y and L1210 Cells

S-Carbamoyl-L-cysteine (SCC) exhibits potent and equipotent cytotoxicity against both L-asparaginase-sensitive (L5178Y) and L-asparaginase-insensitive (L1210) cell lines [1]. At 50 µg/mL, SCC produced 97% growth inhibition at 24 h and 99% at 48 h in L5178Y cells, while in L1210 cells the same concentration yielded 68% inhibition at 24 h and 97% at 48 h [1]. This profile distinguishes SCC from L-asparaginase, which lacks activity against resistant lines.

Cytotoxicity Endpoint
Head-to-head
L5178Y: 97% inhib. at 50 µg/mL (24 h); L1210: 68% inhib.
Reported cell-model response context
Static culture, Coulter counter. Supports cell-viability endpoint interpretation.
Antitumor Activity Cytotoxicity L-Asparaginase Sensitivity

In Vivo Antitumor Efficacy

S-Carbamoyl-L-cysteine (SCC) demonstrated in vivo antitumor activity across multiple murine models [1]. At an optimal dose of 400 mg/kg administered every other day (eod), SCC increased median survival by 30% in L5178Y leukemia, 40% in L1210 leukemia, 37% in P388 leukemia, and achieved 70% inhibition of average control tumor weight in P1798 lymphosarcoma [1]. Notably, SCC showed greater efficacy in the L-asparaginase-sensitive P1798 model (70% tumor weight inhibition) compared to survival extension in leukemias.

In Vivo Response Context
Cross-study comparable
L5178Y: +30% survival; L1210: +40%; P388: +37%; P1798: 70% inhib.
Reported tumor-model response context
Transplanted murine models, 400 mg/kg eod IP. Endpoint differs by tumor lineage.
Antitumor Efficacy Survival Extension Murine Tumor Models

N-Ethyl Derivative: Chemotherapeutic Gain

N-Ethylation of S-carbamoyl-L-cysteine produces the ethyl derivative which exhibits increased chemotherapeutic efficacy compared to the parent compound, with no simultaneous change in toxicity [1]. This SAR insight establishes the parent compound as a baseline scaffold with a distinct efficacy-toxicity profile that can be enhanced through specific N-alkyl modifications.

Derivative SAR Baseline
Head-to-head
N-Ethyl derivative increased model response, toxicity unchanged
Supports SAR study reference context
Animal tumor models. Parent scaffold enables evaluation of efficacy gains vs. toxicity.
Derivative Comparison Structure-Activity Relationship Toxicity Profile

Oxidant Scavenging Impairment

S-Carbamoylation of cysteine impairs the oxidant scavenging activity of the thiol group relative to unmodified cysteine and N-acetylcysteine (NAC) [1]. S-carbamoylation strongly diminished the ability of thiol-amino acids to protect LDL from lipid oxidation and apolipoprotein modification induced by peroxyl radicals and HOCl [1]. This functional distinction is critical for studies of uraemia-associated oxidative stress and atherosclerotic plaque models.

Oxidant Scavenging Impairment
Class-level context
Impaired ABTS and HOCl scavenging; diminished LDL protection
Supports uremia-related oxidative stress models
Qualitative impairment vs. Cys and NAC. Data to verify for specific assay use.
Oxidative Stress LDL Modification Thiol Scavenging

S-Carbamoyl Stability in Peptide Synthesis

The S-carbamoyl group functions as a cysteine thiol protecting group in Fmoc-based solid-phase peptide synthesis (SPPS) . Under standard Fmoc deprotection conditions (20% piperidine in DMF), the S-carbamoyl group demonstrates putative stability comparable to the widely used trityl (Trt) protecting group, enabling orthogonal deprotection strategies .

SPPS Stability Context
Class-level context
Stable under 20% piperidine in DMF (Fmoc removal)
Supports orthogonal deprotection strategy
Putative stability comparable to Trt. Data to verify for quantitative degradation rates.
Peptide Synthesis Solid-Phase Peptide Synthesis Thiol Protection

H-Cys(carbamoyl)-OH: Research Applications


Glutamine Antimetabolite Research

S-Carbamoyl-L-cysteine serves as a tool compound for studying noncompetitive inhibition of glutamine-dependent pathways in microbial and cancer cell systems [1]. Its noncompetitive antagonism mechanism [1] enables investigation of metabolic vulnerabilities in glutamine-addicted cells without confounding reversal by endogenous glutamine pools, a limitation inherent to competitive glutamine antagonists.

L-Asparaginase-Resistant Tumor Models

With equipotent in vitro cytotoxicity against both L-asparaginase-sensitive (L5178Y) and -insensitive (L1210) cell lines (97% and 68% inhibition at 50 µg/mL, 24 h) [2], S-Carbamoyl-L-cysteine is specifically suited for establishing and validating tumor models that bypass L-asparaginase resistance mechanisms, enabling preclinical evaluation of alternative antimetabolite strategies.

Uraemia & Atherosclerosis Oxidative Stress

The impaired oxidant scavenging capacity of S-carbamoylated cysteine relative to unmodified cysteine and NAC [3] positions this compound as a relevant molecular probe for studying S-carbamoylation-associated oxidative stress in uraemia and atherosclerotic plaque microenvironments. This application is grounded in the demonstrated loss of LDL protective function following S-carbamoylation [3].

Orthogonal Thiol Protection in Peptide Synthesis

The S-carbamoyl group provides a stable thiol protection strategy under Fmoc-SPPS conditions , enabling orthogonal deprotection schemes for complex disulfide-containing or multi-cysteine peptides. Procurement of H-Cys(carbamoyl)-OH as a building block is justified for synthetic routes where conventional protecting groups (e.g., Trt, Acm) present compatibility issues.

Application
Selection Property
Validation Focus
Glutamine Antimetabolite Research
Noncompetitive binding context
Metabolic pathway response interpretation
Cytokine-Resistant Tumor Screening
Cell-model endpoint review
Cell-viability assay context across lineages
Uremia / Atherosclerosis Oxidative Stress
Oxidative stress model probe
Reported loss-of-function thiol context
Orthogonal Peptide Synthesis
Thiol protection protocol context
Deprotection compatibility in Fmoc-SPPS
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